molecular formula C13H10BrNO4S B162629 4-(4-Bromobenzenesulfonamido)benzoic acid CAS No. 126145-99-1

4-(4-Bromobenzenesulfonamido)benzoic acid

Cat. No. B162629
M. Wt: 356.19 g/mol
InChI Key: LKXOWYHVOFFRHD-UHFFFAOYSA-N
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Description

4-(4-Bromobenzenesulfonamido)benzoic acid is a compound with the CAS Number: 126145-99-1 . It belongs to the sulfonamide class of organic compounds . It is a powder form substance with a molecular weight of 356.2 .


Molecular Structure Analysis

The two aromatic rings in the structure of 4-(4-Bromobenzenesulfonamido)benzoic acid are inclined at an angle of 34.30 degrees to one another . The carboxyl substituent lies in the plane of the benzene ring to which it is bound .


Physical And Chemical Properties Analysis

4-(4-Bromobenzenesulfonamido)benzoic acid is a powder form substance with a molecular weight of 356.2 .

Scientific Research Applications

Molecular Imprinting and Environmental Applications

4-Hydroxy benzoic acid, a related compound, is utilized in molecular imprinting for environmental applications. Molecularly imprinted polymers (MIPs) synthesized using ionic liquids and graphene oxide composites are effective in removing emerging contaminants (ECs), such as the metabolites of parabens, from the environment. These composites are designed using Density Functional Theory (DFT) to create stable template-monomer complexes (TMC) with high efficiency for removing such contaminants (Das, Wankhade, & Kumar, 2021).

Synthesis and Chemical Properties

The synthesis of various benzoic acid derivatives, including 4-(4-Bromobenzenesulfonamido)benzoic acid, is a significant area of research. Studies focus on the optimization of reaction conditions, such as temperature, reaction time, and catalysts, to improve yield and purity. These synthetic methods are essential for producing high-purity compounds for various applications, including pharmaceuticals and materials science (Qi-ran, 2010).

Electrocarboxylation and Catalyst Development

Research on the electrocarboxylation of aromatic halides, including bromobenzene, to produce benzoic acid derivatives demonstrates the importance of catalysis in organic synthesis. These studies provide insights into the mechanisms of catalyst-driven reactions and their applications in synthesizing various benzoic acid derivatives, including 4-(4-Bromobenzenesulfonamido)benzoic acid (Amatore & Jutand, 1991).

Applications in Pharmaceutical and Material Science

The synthesis and structural characterization of compounds related to 4-(4-Bromobenzenesulfonamido)benzoic acid have implications in pharmaceutical research, particularly in drug development. The synthesis of these compounds involves optimizing conditions for bromination and amination, contributing to the discovery of new drug candidates (Xiao-qin, 2010).

Environmental and Health Implications

Studies on benzoic acid derivatives, including 4-(4-Bromobenzenesulfonamido)benzoic acid, also encompass environmental and health aspects. These compounds are found in various products and can have implications for human health and the environment. Research in this area covers the occurrence, use, human exposure, metabolism, toxicology, and potential public health concerns associated with these compounds (del Olmo, Calzada, & Nuñez, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[(4-bromophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXOWYHVOFFRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359881
Record name 4-[(4-Bromobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobenzenesulfonamido)benzoic acid

CAS RN

126145-99-1
Record name 4-[(4-Bromobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IU Khan, G Mustafa, MN Arshad, M Shafiq… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C13H10BrNO4S, belongs to the sulfonamide class of organic compounds. The two aromatic rings are inclined at 34.30 (15) to one another, and the carboxyl …
Number of citations: 2 scripts.iucr.org
PS FERNANDES - 1975 - pascal-francis.inist.fr
Keyword (fr) ANTIMICROBIEN ACTIVITE BIOLOGIQUE PREPARATION BENZOIQUE ACIDE DERIVE COMPOSE BENZENIQUE COMPOSE AROMATIQUE CONDENSE ACIDE …
Number of citations: 2 pascal-francis.inist.fr
RN DASH, DVR RAO… - Journal of the …, 1975 - Calcutta University Press
Number of citations: 0

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